

Synthesis of Adenosine Analogs from 2'-O-Tosyladenosine: Application Notes and Protocols

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Compound of Interest

Compound Name: 2'-O-Tosyladenosine

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This document provides detailed application notes and experimental protocols for the synthesis of various adenosine analogs starting from the key intermediate, **2'-O-Tosyladenosine**. This versatile precursor allows for the introduction of a wide range of functional groups at the 2'-position of the ribose sugar, leading to the generation of novel nucleoside analogs with potential therapeutic applications.

Introduction

2'-O-Tosyladenosine is a pivotal starting material in nucleoside chemistry. The tosyl group at the 2'-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the strategic introduction of various substituents, leading to the synthesis of a diverse library of adenosine analogs. These analogs are crucial for structure-activity relationship (SAR) studies in drug discovery programs targeting enzymes and receptors that recognize adenosine, such as kinases, polymerases, and G-protein coupled receptors. The protocols outlined below describe the synthesis of key adenosine analogs, including 2'-azido-2'-deoxyadenosine, a precursor to 2'-amino-2'-deoxyadenosine, and the direct synthesis of 9-β-D-arabinofuranosyladenosine (ara-A).

Key Synthetic Pathways from 2'-O-Tosyladenosine

The primary transformations of **2'-O-Tosyladenosine** involve nucleophilic displacement of the tosyl group. The choice of nucleophile dictates the resulting 2'-substituent. Additionally, intramolecular reactions can lead to important arabino-configured nucleosides.

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